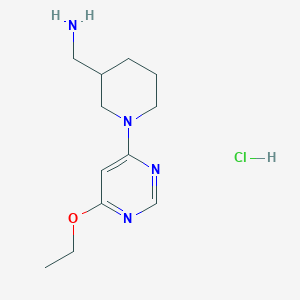

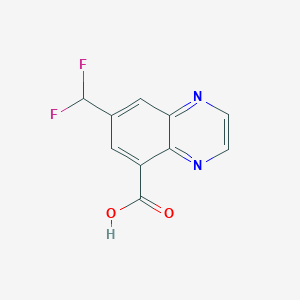

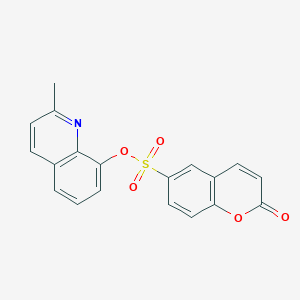

2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Morphology Control in Solar Cells

Research by Chu et al. (2011) demonstrated how the morphology of polycarbazole-based bulk heterojunction solar cells can be controlled to improve photovoltaic performance. This study highlights the broader potential of benzothiazole derivatives in enhancing solar energy technologies Chu et al., 2011.

Antimicrobial Screening

Jagtap et al. (2010) synthesized fluoro-substituted sulphonamide benzothiazole compounds and evaluated them for antimicrobial activity. This illustrates the use of benzothiazole and sulfonamide derivatives in developing new antimicrobial agents Jagtap et al., 2010.

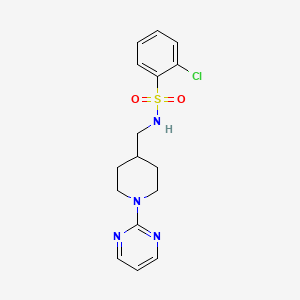

Inhibition of Carbonic Anhydrases

Ulus et al. (2016) explored acridine-acetazolamide conjugates as inhibitors for human carbonic anhydrase isoforms. This research points to the potential of sulfonamide derivatives in therapeutic applications targeting enzyme inhibition Ulus et al., 2016.

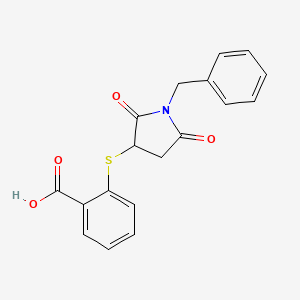

Corrosion Inhibitors

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating the role of these compounds in protecting industrial materials Hu et al., 2016.

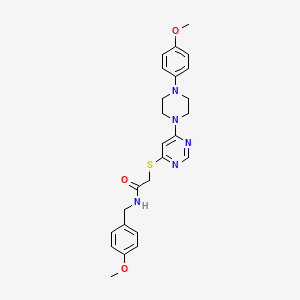

Antiproliferative and Anti-HIV Activity

Al-Soud et al. (2010) synthesized derivatives of 2-piperazino-1,3-benzo[d]thiazoles and evaluated their antiproliferative and anti-HIV activities. This research underscores the potential of benzothiazole derivatives in cancer and HIV therapy Al-Soud et al., 2010.

Propiedades

IUPAC Name |

2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-23-11-4-3-5-12(24-2)14(11)15(20)19-16-18-10-7-6-9(26(17,21)22)8-13(10)25-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSOJMTWAQBIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)

![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)

![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)

![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)

![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)